5-Amino-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
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Overview
Description
5-Amino-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid: is a heterocyclic compound that features a fused pyrrole and pyrazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced derivatives, and substitution can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a versatile intermediate in the preparation of various bioactive molecules .
Biology: The compound has shown potential in biological studies due to its ability to interact with biological targets. It is often used in the synthesis of molecules that can modulate biological pathways .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They are studied for their activity against various diseases, including cancer and inflammatory conditions .
Mechanism of Action
The mechanism of action of 5-Amino-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets. For example, some derivatives have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby modulating necroptosis-related pathways.
Comparison with Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Pyrazoline derivatives
Uniqueness: 5-Amino-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
5-amino-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c8-4-1-5-2-6(7(11)12)9-10(5)3-4/h2,4H,1,3,8H2,(H,11,12) |
InChI Key |
IJWYFBYFXPSGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C1=CC(=N2)C(=O)O)N |
Origin of Product |
United States |
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